molecular formula C18H13BrN2O3 B2651623 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 902880-36-8

2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2651623
CAS No.: 902880-36-8
M. Wt: 385.217
InChI Key: YAXWBPDJGKGPPR-UHFFFAOYSA-N
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Description

2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and hydroxyl groups in the phenyl ring, along with the chromeno-pyrimidine core, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions using reagents like palladium on carbon and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(5-bromo-2-oxophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one.

    Reduction: Formation of 2-(2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The chromeno-pyrimidine core may also interact with other biomolecules, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Lacks the methyl group at the 7-position.

    2-(5-chloro-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Chlorine instead of bromine.

    2-(5-bromo-2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Methoxy group instead of hydroxyl.

Uniqueness

The presence of both bromine and hydroxyl groups in the phenyl ring, along with the methyl group at the 7-position, makes 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c1-9-2-5-15-10(6-9)7-13-17(23)20-16(21-18(13)24-15)12-8-11(19)3-4-14(12)22/h2-6,8,22H,7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXWBPDJGKGPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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